Bepotastine Tosylate
Description
Properties
CAS No. |
1160415-45-1 |
|---|---|
Molecular Formula |
C28H33ClN2O6S |
Molecular Weight |
561.09 |
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI Key |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
SMILES |
O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bepotastine Besilate; Bepreve; Talion; Bepotastine besylate |
Origin of Product |
United States |
Chemical Synthesis and Advanced Chemical Modifications of Bepotastine Tosylate
Elucidation of Key Synthetic Pathways for Bepotastine (B66143) and its Salts
The synthesis of bepotastine, chemically named (+)-(S)-4-{4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidino}butyric acid, is a sophisticated, multi-step process. The final formation of the tosylate salt involves treating the bepotastine free base with p-toluenesulfonic acid, a common strategy to improve a drug substance's stability and solubility. researcher.life
Precursor Chemistry and Intermediate Synthesis
The construction of the bepotastine molecule relies on the precise synthesis and subsequent coupling of several key intermediates. The molecular framework is built around a chiral diarylmethanol core, which is linked via an ether bond to a piperidine (B6355638) ring that is further functionalized with a butanoic acid side chain.
A foundational precursor for this synthesis is (4-chlorophenyl)(pyridin-2-yl)methanone . google.comresearchgate.net This prochiral ketone can be synthesized by the oxidation of 2-(p-chlorobenzyl)pyridine using oxidizing agents such as potassium permanganate (B83412) or tin anhydride (B1165640) under heated conditions. google.com The subsequent reduction of this ketone to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol , represents the pivotal stereochemistry-defining step of the entire synthesis. researchgate.netresearchgate.net
Following the formation of the chiral alcohol, it is coupled with a piperidine derivative. One synthetic route achieves this by reacting 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate , which is then hydrolyzed to form 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine . google.com The final butanoic acid side chain is appended through N-alkylation of the resolved (S)-piperidine intermediate with a reagent such as ethyl 4-bromobutyrate . newdrugapprovals.orgpatsnap.com The synthesis is completed by the hydrolysis of the resulting ester to yield the carboxylic acid of bepotastine. newdrugapprovals.org
| Precursor/Intermediate | Role in Synthesis |
|---|---|
| 2-(p-chlorobenzyl)pyridine | Starting material for the ketone precursor. google.com |
| (4-chlorophenyl)(pyridin-2-yl)methanone | Prochiral ketone intermediate. google.comresearchgate.net |
| (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | Key chiral alcohol intermediate. researchgate.netresearchgate.net |
| 4-Hydroxypiperidine | Central scaffold for functionalization. |
| Ethyl 4-bromobutyrate | Alkylating agent to introduce the butanoic acid side chain. newdrugapprovals.org |
| 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Key intermediate formed by coupling the chiral alcohol and piperidine ring. google.compatsnap.com |
Stereoselective Synthesis Approaches for Bepotastine
Isolating the (S)-enantiomer with high optical purity is paramount, as this form is responsible for the desired pharmacological activity. patsnap.com This is accomplished through two main strategies: direct asymmetric synthesis to establish the correct stereocenter or the resolution of a racemic mixture.
Asymmetric transfer hydrogenation (ATH) provides an elegant and efficient pathway for the enantioselective reduction of the prochiral (4-chlorophenyl)(pyridin-2-yl)methanone to the target (S)-alcohol intermediate. researchgate.net This reaction utilizes a chiral catalyst to facilitate the transfer of hydrogen from a donor molecule, such as formic acid or isopropanol, to the ketone. researchgate.netpatsnap.com
Complexes of ruthenium (Ru) and iridium (Ir) with chiral ligands are frequently employed as catalysts. patsnap.com For example, an iridium complex derived from a chiral diamine ligand has been used with sodium formate (B1220265) as the hydrogen source to achieve high enantioselectivity. acs.org A notable finding from this research was that temporarily oxidizing the pyridine (B92270) ring of the ketone substrate to its N-oxide form prior to reduction dramatically increased the enantiomeric excess (ee) to over 98%. acs.org This N-oxide could then be easily removed in a subsequent step. acs.org This methodology has proven effective for the gram-scale synthesis of bepotastine besilate, achieving an outstanding 99.9% ee. acs.org
| Catalyst System | Hydrogen Source | Substrate | Key Finding |
|---|---|---|---|
| Iridium complex with chiral diamine ligand | Sodium formate in H₂O/i-PrOH | (4-chlorophenyl)(pyridin-2-yl)ketone-N-oxide | Achieved up to 98.2% ee; the removable N-oxide was critical for high selectivity. acs.org |
| Ruthenium-based complex | Formic acid/triethylamine | (4-chlorophenyl)(pyridin-2-yl)ketone-N-oxide | Provides an alternative metal catalyst for the ATH of the N-oxide precursor. patsnap.com |
| Chiral Ir-SpiroPAP catalyst | H₂ gas (Asymmetric Hydrogenation) | (4-chlorophenyl)(pyridin-2-yl)methanone | Direct hydrogenation using this catalyst yielded the (S)-alcohol with 99% ee. |
Chiral resolution is a classical method used to separate a racemic mixture into its individual enantiomers. In the synthesis of bepotastine, this is most commonly accomplished through the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation via fractional crystallization.
One effective strategy involves the resolution of the racemic intermediate (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine . This compound is reacted with an N-acyl amino acid, most notably N-acetyl-L-phenylalanine , in a suitable solvent like ethyl acetate. newdrugapprovals.orgpatsnap.com This reaction leads to the formation of the 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine N-acetyl-L-phenylalanine salt , which can be selectively crystallized and isolated with an optical purity of 99%. patsnap.com
An alternative approach resolves the molecule at a later stage. In this method, the final racemic bepotastine is first esterified with a chiral alcohol, such as l-menthol , to create a mixture of diastereomers, (R/S)-bepotastine l-menthyl ester . koreascience.krgoogle.com This mixture is then treated with the resolving agent N-benzyloxycarbonyl-L-aspartic acid (NCbzLAA) . koreascience.krgoogle.com The (S)-bepotastine l-menthyl ester N-benzyloxycarbonyl L-aspartate salt selectively precipitates from the solution. koreascience.krgoogle.com After isolation, the pure (S)-diastereomer is liberated by treatment with a base and subsequently hydrolyzed to yield the final (S)-bepotastine with an enantiopurity exceeding 99%. koreascience.krresearchgate.net
| Racemic Compound | Resolving Agent | Diastereomeric Salt Formed | Key Feature |
|---|---|---|---|
| (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | N-acetyl-L-phenylalanine | 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine N-acetyl-L-phenylalanine salt patsnap.comchemexpress.comchemicalbook.com | Direct resolution of a key intermediate before the addition of the butanoic acid side chain. patsnap.com |
| (RS)-bepotastine l-menthyl ester | N-benzyloxycarbonyl-L-aspartic acid (NCbzLAA) | (S)-bepotastine l-menthyl ester N-benzyloxycarbonyl L-aspartate koreascience.krgoogle.com | Resolution of the final molecule after its derivatization with a chiral auxiliary (l-menthol). koreascience.kr |
Asymmetric Transfer Hydrogenation Methodologies
Strategies for Derivatization and Analogue Synthesis
The synthesis of bepotastine derivatives and analogues is a key strategy in medicinal chemistry to discover new compounds with potentially superior pharmacological properties, such as greater potency, enhanced selectivity, or an optimized pharmacokinetic profile.
Design Principles for Novel Bepotastine Analogues
The design of new bepotastine analogues is informed by structure-activity relationship (SAR) studies, which investigate how specific structural modifications affect the molecule's interaction with its biological target. Bepotastine was developed as a second-generation antihistamine, engineered for high selectivity for the H1 receptor and limited ability to cross the blood-brain barrier, thereby minimizing sedation. nih.govdrugbank.com
Core principles guiding the synthesis of novel analogues include:
Stereochemistry: The specific 3D orientation of the diaryl-methoxy group is crucial for potent receptor binding. While the (S)-enantiomer is the marketed form, research has indicated that the (R)-enantiomer also possesses high affinity for the H1 receptor, in some cases 2- to 3-fold higher in vitro. This underscores the critical role of the stereocenter in defining biological activity.
Piperidine Ring Modification: The piperidine ring acts as a central scaffold, and its conformational flexibility is thought to be important for an optimal fit within the H1 receptor. Studies have shown that replacing this flexible ring with a more rigid structure, such as piperazine, can fundamentally alter the drug's receptor binding profile, decreasing H1 affinity while sometimes introducing affinity for other receptors.
Aromatic Group Substitution: The 4-chlorophenyl and pyridyl groups are essential for binding affinity, likely engaging in π-π stacking interactions with aromatic amino acid residues in the receptor's binding site. The presence of the chlorine atom on the phenyl ring increases the molecule's lipophilicity, which can impact both receptor engagement and pharmacokinetic behavior.
Salt Form Engineering: Beyond the tosylate salt, other forms such as bepotastine besilate and bepotastine salicylate (B1505791) have been synthesized. researchgate.netgoogle.com The selection of a specific salt-forming agent, or counterion, is a critical step in drug development that can significantly influence key physicochemical properties like solubility, stability, and manufacturability, without modifying the inherent pharmacology of the bepotastine molecule. google.com
Isotopic Labeling for Advanced Research Applications
Isotopic labeling is a critical technique in pharmaceutical research, enabling detailed investigation into a molecule's metabolic fate and mechanism of action. Stable isotope-labeled compounds, where one or more atoms are replaced by a heavier isotope (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are invaluable tools for quantitative bioanalysis and mechanistic studies. simsonpharma.comaxios-research.com
Recent advancements in synthetic chemistry have provided methods for the late-stage incorporation of stable isotopes into complex molecules like bepotastine. A notable strategy involves the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs. nih.govchemrxiv.org This process proceeds by ring-opening the pyridine moiety to a Zincke imine intermediate, followed by ring-closure using a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl. nih.govchemrxiv.org This method has been successfully applied to create a ¹⁵N-labeled derivative of bepotastine, achieving high levels of isotopic incorporation (>95%). nih.govchemrxiv.org
Such ¹⁵N-labeled bepotastine analogues serve as crucial probes for studies using Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov Furthermore, this synthetic pathway can be adapted to introduce deuterium atoms, creating higher mass isotopologues that are particularly valuable for in vivo Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) studies. nih.gov In addition to ¹⁵N, deuterium-labeled bepotastine, such as Bepotastine-D6 Besilate, has been synthesized for research purposes, further highlighting the importance of isotopic labeling in advancing the understanding of this compound. simsonpharma.com
Physicochemical Modulation through Salt Form Engineering
The selection of an appropriate salt form is a crucial step in drug development, as it can significantly modify the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). researchgate.net For bepotastine, which as a free base is poorly soluble in water, forming salts is essential to improve characteristics like solubility, stability, and manufacturability. tandfonline.com The tosylate counterion, derived from p-toluenesulfonic acid, is known to enhance the stability and solubility profile of the parent bepotastine molecule compared to its free base form. vulcanchem.com The properties conferred by the counterion are highly dependent on its specific nature, making comparative analysis of different salt forms a key research activity. researchgate.net
Research has been conducted to investigate novel salt forms of bepotastine to identify candidates with optimal physicochemical properties, often comparing them to the commercially available bepotastine besilate. A comparative study of bepotastine nicotinate (B505614), salicylate, and besilate revealed significant differences in their solubility profiles. tandfonline.com
Bepotastine nicotinate demonstrated the highest aqueous solubility among the three forms, particularly at a pH of 6.8. tandfonline.com Its water solubility was approximately threefold higher than that of bepotastine besilate. tandfonline.com In contrast, bepotastine salicylate showed significantly lower solubility than the besilate salt in all tested aqueous solutions, with an aqueous solubility about 30 times lower than that of bepotastine besilate. tandfonline.com Despite its lower solubility, the salicylate salt was found to be a stable, non-hygroscopic crystalline solid. google.comnih.gov Both the nicotinate and salicylate forms were reported to be stable under conditions of heat, light, and water. researchgate.nettandfonline.com
Table 1: Comparative Solubility of Bepotastine Salt Forms
| Bepotastine Salt Form | Aqueous Solubility (mg/mL) | Relative Solubility Comparison |
| Bepotastine Base | ~0.04 tandfonline.com | - |
| Bepotastine Nicotinate | Highest of the tested salts tandfonline.com | ~3x higher than Besilate tandfonline.com |
| Bepotastine Besilate | 38.42 ± 3.5 tandfonline.com | Baseline for comparison |
| Bepotastine Salicylate | 1.62 ± 0.2 tandfonline.com | ~30x lower than Besilate tandfonline.com |
The counterion paired with an API has a profound impact on the resulting salt's properties. nih.gov The choice of a sulfonate counterion, such as tosylate or besilate, is a common strategy in pharmaceutical development to improve drug properties. researchgate.net The tosylate counterion in bepotastine tosylate enhances the compound's stability and solubility relative to the free base. vulcanchem.com
The influence of the counterion is evident when comparing various bepotastine salts:
Besilate (benzenesulfonate): Forms a salt with improved aqueous solubility (approximately 40 mg/mL) over the free base. tandfonline.com
Nicotinate: This counterion imparts the highest solubility to bepotastine among the compared salts, which is attributed to the high solubility of the nicotinate counterion itself. tandfonline.com
Salicylate: While resulting in lower aqueous solubility compared to besilate, the salicylate counterion forms a crystalline salt that is notably non-hygroscopic and possesses high physicochemical stability. google.comnih.gov This can be advantageous for solid dosage form development.
Tosylate (p-toluenesulfonate): Like other sulfonate counterions, tosylate is selected to improve stability and solubility. vulcanchem.com Sulfonate salts are often favored for their ability to form stable, crystalline structures with a lower tendency to form polymorphs or hydrates compared to other salts like hydrochlorides. scribd.com
The nature of the hydrogen bonding between the API and the counterion, as well as the size and compactness of the counterion, play a significant role in determining the final properties of the salt, such as its melting point and solubility. researchgate.netnih.gov
Table 2: Summary of Counterion Impact on Bepotastine Properties
| Counterion | Key Physicochemical Impacts |
| Tosylate | Enhances stability and solubility compared to the free base. vulcanchem.com |
| Besilate | Significantly improves aqueous solubility over the free base. tandfonline.com |
| Nicotinate | Provides the highest aqueous solubility among the compared salts. tandfonline.com |
| Salicylate | Results in lower aqueous solubility but forms a stable, non-hygroscopic crystalline salt. google.comnih.gov |
Molecular and Cellular Pharmacodynamics of Bepotastine Tosylate
Ligand-Receptor Binding Kinetics and Affinity Studies
The therapeutic efficacy of a drug is not solely determined by its binding affinity but also by the kinetics of the ligand-receptor interaction. ibmc.msk.ruimrpress.comnicoyalife.com These kinetics, encompassing the rates of association and dissociation, provide a more dynamic understanding of a drug's behavior in a physiological environment. ibmc.msk.ruimrpress.comnih.gov
Specific Receptor Interactions (e.g., Histamine (B1213489) H1 Receptor)
Bepotastine (B66143) is a selective antagonist of the histamine H1 receptor. invivochem.commedkoo.com Studies measuring the in-brain histamine H1 receptor occupancy (H1RO) using positron emission tomography (PET) with (11)C-doxepin revealed that oral administration of bepotastine resulted in a mean H1RO of 14.7%. nih.gov This is significantly lower than that of the first-generation antihistamine diphenhydramine, which had a mean H1RO of 56.4%. nih.gov The H1RO of bepotastine was found to correlate with its plasma concentration. nih.gov
Investigations into Off-Target Receptor Binding Profiles for Selectivity Assessment
A key characteristic of bepotastine is its high selectivity for the histamine H1 receptor. invivochem.comnih.gov Investigations into its binding profile have shown that it does not significantly interact with other receptors such as serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptors. invivochem.com This selectivity is crucial as it minimizes the potential for off-target effects. The assessment of off-target binding is a critical step in drug development to ensure the specificity of a therapeutic agent and to mitigate the risk of unintended pharmacological effects. nih.govpelagobio.comhealthtech.comresearchgate.net
Intracellular Signaling Cascade Modulation
The binding of bepotastine to the histamine H1 receptor initiates a cascade of intracellular events that modulate cellular responses.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR). nih.govwikipedia.orgjax.org When a ligand, such as histamine, binds to a GPCR, it triggers a conformational change in the receptor, leading to the activation of an associated G-protein. wikipedia.orgjax.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's alpha subunit. jax.org As an antagonist, bepotastine binds to the H1 receptor and inhibits this signaling cascade.
There are two primary signal transduction pathways involving GPCRs: the cyclic adenosine (B11128) monophosphate (cAMP) signal pathway and the phosphatidylinositol signal pathway. wikipedia.org The specific pathway modulated by bepotastine's interaction with the H1 receptor contributes to its therapeutic effects.
Downstream Effector Molecule Interactions (e.g., cAMP, cGMP, NF-κB, NGF)
The activation of GPCRs leads to the modulation of various downstream effector molecules. nih.govnih.gov Bepotastine has been shown to influence the levels of several of these molecules.
For instance, bepotastine can suppress the expression of nerve growth factor (NGF). medchemexpress.com In studies using normal human epidermal keratinocytes, bepotastine was found to suppress the expression of NGF mRNA. medchemexpress.com
The modulation of cyclic nucleotides like cAMP and cGMP is a common outcome of GPCR signaling. nih.govebi.ac.uk While direct studies on bepotastine's effect on cAMP and cGMP are not detailed in the provided information, its action on a GPCR suggests an indirect influence on these second messengers.
Gene Expression and Protein Regulation Studies
The intracellular signaling cascades initiated by bepotastine ultimately lead to changes in gene expression and protein regulation. nih.govnih.govfrontiersin.orgup.pt
Research has demonstrated that bepotastine can suppress the expression of NGF. medchemexpress.com Specifically, bepotastine tosylate was shown to suppress the expression of NGF mRNA in normal human epidermal keratinocytes. medchemexpress.com This indicates that bepotastine's effects extend to the transcriptional level, influencing the synthesis of specific proteins involved in allergic and inflammatory responses. The regulation of gene expression is a complex process involving transcription factors and regulatory DNA sequences like enhancers. nih.govgoogle.com
Transcriptomic Analysis (e.g., Nerve Growth Factor mRNA expression)
Bepotastine has been shown to modulate the expression of specific messenger RNA (mRNA), indicating an influence at the transcriptomic level. A key finding in this area is its effect on Nerve Growth Factor (NGF) mRNA. Studies have demonstrated that bepotastine can suppress the expression of NGF mRNA in normal human epidermal keratinocytes (NHEKs). medicaljournalssweden.semedchemexpress.comnih.govmedchemexpress.com This downregulation of nerve elongation factors is a significant aspect of its mechanism, potentially contributing to its therapeutic effects in pruritic skin conditions. medicaljournalssweden.se In one in vitro study, a 50 μM concentration of bepotastine applied for one hour was sufficient to suppress the expression of NGF mRNA in these keratinocytes. medchemexpress.commedchemexpress.com This suggests that bepotastine's action extends beyond simple receptor antagonism to influencing the genetic expression of factors involved in nerve growth and sensitization.
Enzyme Activity and Inhibition Studies (e.g., Mast Cell Stabilization, Eosinophil Chemotaxis, Nitric Oxide Synthesis)
Bepotastine demonstrates significant activity in modulating various enzymatic and cellular processes involved in the allergic inflammatory cascade. Its multifaceted actions include stabilizing mast cells, inhibiting the chemotaxis of eosinophils, and suppressing the synthesis of nitric oxide.
Mast Cell Stabilization
A crucial component of bepotastine's anti-allergic effect is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. nih.govdrugbank.comnih.gov In vitro studies have quantified this effect, showing that bepotastine dose-dependently inhibits degranulation in human conjunctival mast cells with a half-maximal inhibitory concentration (IC50) of 252 µM. arvojournals.org In studies using rat peritoneal mast cells, bepotastine demonstrated a concentration-dependent inhibition of histamine release induced by the calcium ionophore A23187. medchemexpress.commedchemexpress.com While effects were seen at lower concentrations, a statistically significant reduction in histamine release was observed at a concentration of 1000 µM. medchemexpress.commedchemexpress.com
Table 1: Effect of Bepotastine on Mast Cell Histamine Release
| Cell Type | Stimulus | Bepotastine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Conjunctival Mast Cells | IgE Challenge | IC₅₀ = 252 µM | Dose-dependent inhibition of degranulation. | arvojournals.org |
| Rat Peritoneal Mast Cells | A23187 (Calcium Ionophore) | 10 µM | Decreased histamine release. | medchemexpress.commedchemexpress.com |
| 100 µM | Decreased histamine release. | medchemexpress.commedchemexpress.com | ||
| 1000 µM | Statistically significant reduction in histamine release. | medchemexpress.commedchemexpress.com |
Eosinophil Chemotaxis
Bepotastine has been shown to effectively suppress the migration of eosinophils to sites of inflammation, a key process in the late phase of allergic reactions. nih.govdrugbank.com It inhibits eosinophil chemotaxis and infiltration induced by various stimuli, including Platelet-Activating Factor (PAF). nih.govresearchgate.net Comparative studies have indicated that bepotastine is more potent than other antihistamines, such as olopatadine (B1677272) and ketotifen (B1218977), in suppressing PAF-induced eosinophil infiltration into conjunctival tissue. nih.govresearchgate.net The anti-inflammatory actions of bepotastine besilate include the inhibition of leukotriene B4, which is a potent chemoattractant for eosinophils, thereby attenuating their chemotaxis and activation. nih.govijdvl.comijims.com
Table 2: Inhibition of Eosinophil Chemotaxis by Bepotastine
| Model System | Inducer | Bepotastine Effect | Comparison | Reference |
|---|---|---|---|---|
| In vivo (Guinea Pig Conjunctiva) | Platelet-Activating Factor (PAF) | Suppressed eosinophil infiltration. | More effective than ketotifen 0.05%. | nih.govresearchgate.net |
| In vitro (Guinea Pig Peritoneal Eosinophils) | Leukotriene B₄ | Inhibited chemotaxis. | Olopatadine had a weak effect. | nih.gov |
| General Anti-inflammatory Action | Leukotriene B₄ | Inhibits LTB₄ production. | Contributes to reduced eosinophil chemotaxis and activation. | nih.govijdvl.comijims.com |
Nitric Oxide Synthesis
Preclinical Pharmacokinetics and Metabolism Research on Bepotastine Tosylate
Absorption and Distribution Studies in In Vitro and Animal Models
Preclinical investigations have established that bepotastine (B66143) is characterized by high oral absorption. nih.govresearchgate.net Pharmacokinetic modeling in adults, which aligns with preclinical data, calculated a bioavailability of approximately 93%. mdpi.com The primary route of elimination is through urinary excretion, with about 75-90% of the drug expelled unchanged, which further supports the high degree of absorption. invivochem.comregulations.gov
The interaction of bepotastine with membrane transporters, particularly P-glycoprotein (P-gp), has been a key area of investigation. P-gp is a transmembrane efflux pump that can limit the absorption and tissue penetration of its substrates. nih.govpensoft.net
Studies using in vitro models, such as P-gp-overexpressed LLC-PK1 cells, have confirmed that bepotastine is a substrate of P-gp. nih.gov However, its affinity for this transporter is considered low. nih.gov An ATPase activity assay determined the Michaelis constant (Km), a measure of affinity, to be 1.25 mM, indicating a low-affinity interaction. nih.gov
Table 1: Summary of Bepotastine and P-glycoprotein (P-gp) Interaction
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| P-gp Substrate Status | Confirmed in P-gp-overexpressed LLC-PK1 cells. | Bepotastine is actively transported by P-gp. | nih.gov |
| Affinity to P-gp | Low affinity, with a Km value of 1.25 mM. | The interaction between bepotastine and P-gp is weak. | nih.gov |
| Intestinal Absorption | Highest in the upper small intestine (low P-gp expression). | High membrane permeability allows for efficient absorption before significant P-gp efflux. | nih.gov |
| Effect of P-gp Inhibitors | Co-administration with verapamil (B1683045) or cyclosporin (B1163) A increased absorption. | P-gp does influence bepotastine transport, but its overall effect on oral absorption is minimal. | nih.gov |
Tissue distribution studies in animal models are crucial for understanding where a compound accumulates after administration.
Brain Distribution: A key characteristic of second-generation antihistamines is limited penetration of the blood-brain barrier, which reduces sedative effects. Studies confirm that bepotastine exhibits negligible distribution into the brain. nih.govresearchgate.net Following intravenous administration to rats, brain concentrations of bepotastine were significantly lower than plasma concentrations. researchgate.net Research in mdr1-knockout mice, which lack functional P-gp, showed a brain-to-plasma free concentration ratio three times higher than in wild-type mice. nih.gov This demonstrates that P-gp at the blood-brain barrier actively restricts the entry of bepotastine into the central nervous system. nih.gov
Ocular Tissue Distribution: Following topical administration to the eye, bepotastine effectively distributes to the ocular surface tissues. In vivo studies in guinea pigs demonstrated that bepotastine eye drops inhibit platelet-activating factor (PAF)-induced eosinophil infiltration in the conjunctiva, indicating its presence and activity in this target tissue. vulcanchem.commedchemexpress.com The conjunctiva and cornea are the primary sites of action for treating allergic conjunctivitis. nih.gov The conjunctiva is generally more permeable than the cornea, providing a significant route for drug absorption into ocular tissues. mdpi.com
Distribution into Milk: In lactating rats, bepotastine was found to be transferred into milk, with concentrations reaching 1.5 to 2 times the maximum plasma concentrations approximately one hour after dosing. fda.gov
The binding of a drug to plasma proteins influences its distribution and availability to target tissues, as it is generally the unbound (free) fraction that is pharmacologically active. qps.comsygnaturediscovery.com Preclinical data show that bepotastine is moderately bound to plasma proteins. regulations.gov
The extent of this binding is approximately 55% and is independent of the drug's concentration in the plasma. invivochem.comregulations.gov
Table 2: Bepotastine Plasma Protein Binding
| Species | Binding Percentage | Concentration Dependency | Reference |
|---|---|---|---|
| Preclinical Systems (Human) | ~55% | Independent | regulations.gov, invivochem.com |
Tissue Distribution Profiling in Animal Models (e.g., Brain, Conjunctiva, Cornea)
Excretion Mechanisms in Preclinical Models (e.g., Urinary and Biliary Excretion)
In preclinical studies, the excretion of bepotastine tosylate has been investigated in various animal models, revealing species-specific differences in the primary elimination pathways. Research has focused on quantifying the extent of urinary and fecal excretion, with biliary excretion identified as a key component of the fecal route, particularly in rodents.
Detailed Research Findings
Preclinical research indicates that the excretion profile of bepotastine varies between species such as rats and dogs.
In male rats, studies using radiolabeled bepotastine besilate have demonstrated that the compound is eliminated through both renal and fecal routes. Following oral administration, the excretion was approximately 60% in feces and 40% in urine fda.gov. A similar study found that within 120 hours of oral administration to male rats, urinary and fecal excretion accounted for 39.7% and 61.6% of the administered radioactive dose, respectively researchgate.net.
Further investigation into the fecal excretion pathway in rats revealed that biliary excretion is a substantial contributor. It was determined that biliary excretion accounted for 40.6% of the administered dose, with the potential for some of this to be subject to enterohepatic circulation researchgate.net. This highlights the importance of the hepatobiliary system in the elimination of bepotastine in this species.
In contrast, studies in dogs suggest a different primary route of elimination. In dogs, bepotastine besilate appears to be predominantly excreted via the kidneys, a process involving glomerular filtration fda.gov. This indicates a significant species-dependent variation in the handling and elimination of the compound, with renal excretion being the main pathway in dogs compared to the mixed renal and fecal/biliary excretion observed in rats fda.gov.
Excretion Data in Preclinical Models
The following table summarizes the quantitative findings on the excretion of bepotastine in preclinical models.
| Preclinical Model | Route of Administration | Excretion Pathway | Percentage of Dose Excreted (%) | Reference |
|---|---|---|---|---|
| Rat (Male) | Oral (Radiolabeled) | Fecal | ~60 / 61.6 | fda.govresearchgate.net |
| Urinary | ~40 / 39.7 | fda.govresearchgate.net | ||
| Biliary | 40.6 | researchgate.net | ||
| Dog | Oral | Renal (Primary) | Data not quantified in sources | fda.gov |
Advanced Analytical Methodologies for Bepotastine Tosylate Research
Chromatographic Techniques for Quantitative Analysis in Biological Matrices (Non-Human)
Chromatographic methods are paramount for the separation, identification, and quantification of bepotastine (B66143) and its metabolites in complex biological samples.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bepotastine in biological fluids. fda.gov Validated HPLC methods with UV detection have been successfully used to determine the concentration of bepotastine in plasma and urine. fda.gov These methods are essential for assessing systemic exposure following administration in non-clinical studies. fda.gov
For instance, a study aimed at developing stability-indicating methods for Bepotastine Besilate utilized Ultra-High-Performance Liquid Chromatography (UHPLC). journalajacr.com The separation was achieved on a Kinetex C18 column with a mobile phase consisting of methanol (B129727), 0.1% O-phosphoric acid, and acetonitrile (B52724) (70:20:10, by volume). journalajacr.comsdiarticle3.com This UHPLC method demonstrated linearity over a concentration range of 2-12 μg/mL. journalajacr.comsdiarticle3.com Such methods are crucial for routine analysis and stability studies of bepotastine in pharmaceutical formulations. journalajacr.comsdiarticle3.com
The development of these methods often follows a systematic approach to ensure they are simple, rapid, sensitive, specific, and robust. nih.gov This includes defining an analytical target profile and identifying critical analytical attributes such as peak area, theoretical plates, retention time, and peak tailing. nih.gov
Table 1: Example of HPLC Method Parameters for Bepotastine Analysis
| Parameter | Condition |
|---|---|
| Column | Kinetex C18 |
| Mobile Phase | Methanol: 0.1% O-phosphoric acid: Acetonitrile (70:20:10, v/v) journalajacr.comsdiarticle3.com |
| Detection | UV fda.gov |
| Linearity Range | 2-12 μg/mL journalajacr.comsdiarticle3.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for bioanalytical applications. While specific LC-MS/MS methods for bepotastine in non-human biological matrices are not detailed in the provided results, this technique is a standard for quantifying drugs and their metabolites in biological matrices due to its ability to handle complex samples and provide structural information. researchgate.netscribd.com The development of such methods is critical for pharmacokinetic and toxicokinetic studies. researchgate.net Forced degradation studies coupled with mass spectrometry can help in identifying degradation products under various stress conditions. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of bepotastine and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites or Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of metabolites. mdpi.com In metabolomics studies, 1H-NMR spectroscopy combined with multivariate statistical analysis can be used to profile metabolites in biological samples like urine. mdpi.com This approach allows for the identification of a wide range of compounds, including primary and secondary metabolites. mdpi.com While specific studies on bepotastine metabolites using NMR were not found, the general methodology is applicable. The process involves extracting metabolites from the biological matrix, followed by analysis using 1D and 2D NMR experiments to assign signals and determine the structure of the compounds. mdpi.comuab.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a simple and effective method for determining the purity of bepotastine and monitoring chemical reactions. journalajacr.comsdiarticle3.com Studies have utilized UV/Vis spectrophotometry, including first derivative, first derivative of ratio spectra, and ratio difference methods, for the determination of Bepotastine Besilate in the presence of its oxidative degradation product. journalajacr.comsdiarticle3.com For example, the first derivative method selected a wavelength of 252.6 nm for the analysis of Bepotastine-B. sdiarticle3.com These spectrophotometric methods have shown linearity over a concentration range of 20-120 μg/mL for bepotastine besilate. journalajacr.com The stability of bepotastine has also been examined under UV/VIS light, indicating its lability under such conditions. researchgate.net
Table 2: UV-Vis Spectrophotometric Methods for Bepotastine Besilate Analysis
| Method | Wavelength(s) (nm) | Linearity Range (μg/mL) |
|---|---|---|
| First Derivative | 252.6 sdiarticle3.com | 20-120 journalajacr.com |
| First Derivative of Ratio Spectra | 233.4, 250, 275.6 journalajacr.comsdiarticle3.com | 20-120 journalajacr.com |
Bioanalytical Approaches for In Vitro Studies (e.g., Fluorescence-based detection)
Bioanalytical methods for in vitro studies provide valuable information on the behavior and quantification of bepotastine at a cellular or sub-cellular level.
A highly sensitive and cost-effective fluorescence-based method has been developed to detect bepotastine. nih.gov This method enhances the weak native fluorescence of bepotastine by inducing protonation of the nitrogen in the piperidinyl ring with phosphoric acid, which switches off the intramolecular photoinduced electron transfer (PET) process. nih.gov Further enhancement of the fluorescence quantum yield by up to 10-fold is achieved by adding sodium dodecyl sulfate (B86663) (SDS) surfactant. nih.gov The fluorescence intensity is measured at 425 nm after excitation at 265 nm. nih.gov This method has demonstrated linearity over a range of 0.70–6.0 µg/mL with a low detection limit of 0.046 µg/mL and has been successfully applied to measure bepotastine in aqueous humor. nih.gov
Another innovative spectrofluorimetric method utilizes the electrostatic complex formation between bepotastine and Erythrosine B, a non-toxic dye, under mildly acidic conditions. nih.gov This interaction leads to fluorescence suppression at 556 nm, allowing for precise quantification of bepotastine. nih.gov This method boasts detection and quantitation limits of 39 ng/mL and 118 ng/mL, respectively, within a linear range of 150–1600 ng/mL. nih.gov
Table 3: Fluorescence-Based Detection Methods for Bepotastine
| Method | Principle | Excitation (nm) | Emission (nm) | Linearity Range | Detection Limit |
|---|---|---|---|---|---|
| Enhanced Native Fluorescence | Protonation-induced PET switch-off with SDS enhancement nih.gov | 265 nih.gov | 425 nih.gov | 0.70–6.0 µg/mL nih.gov | 0.046 µg/mL nih.gov |
Method Validation and Harmonization in Research (e.g., ICH Guidelines)
The validation of analytical procedures is a critical component of pharmaceutical research and development, ensuring that a method is suitable for its intended purpose. ich.org For Bepotastine Tosylate, like any active pharmaceutical ingredient (API), the analytical methods used for quality control, stability testing, and research must be rigorously validated to yield reliable and accurate data. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation, with the Q2(R2) guideline, titled "Validation of Analytical Procedures," being the seminal document in this regard. ich.orgfda.goveuropa.eu This guideline outlines the performance characteristics that need to be evaluated and provides a structured approach to demonstrate that an analytical procedure is fit for its intended use, covering tests such as assay, impurity quantification, and identity checks. ich.org
Method validation establishes, through documented evidence, that the performance characteristics of a method meet the requirements for the intended analytical applications. europa.eu The principles laid out by ICH are widely adopted by regulatory authorities, including the FDA and EMA, to ensure consistency and quality of analytical data submitted in registration applications. fda.goveuropa.eu Research on bepotastine and its salts frequently cites adherence to these guidelines when developing and validating new analytical methods, such as those using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). researchgate.netresearchgate.netsdiarticle3.com
Detailed Research Findings
Research efforts have focused on developing and validating simple, accurate, and precise analytical methods for the determination of bepotastine in bulk and pharmaceutical dosage forms. A common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection. researchgate.net Validation of these methods is performed in accordance with ICH Q2(R1) or the updated Q2(R2) guidelines. researchgate.netresearchgate.net
The validation process involves assessing several key performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. edqm.eu In studies on bepotastine, specificity is often demonstrated by the absence of interference from excipients or forced degradation products at the retention time of the main drug peak. researchgate.netinnovareacademics.in
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For bepotastine analysis using RP-HPLC, linearity is typically observed over a concentration range relevant for assay and impurity testing. researchgate.netsdiarticle3.com
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. innovareacademics.in It is often determined by recovery studies, where a known amount of the drug is spiked into a blank matrix. innovareacademics.in
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is evaluated at three levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net
Reproducibility: Expresses the precision between laboratories (collaborative studies). europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. innovareacademics.in
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netinnovareacademics.in This provides an indication of its reliability during normal usage.
The following tables summarize validation data from various research studies on analytical methods for bepotastine.
Table 1: Linearity and Range of Various Analytical Methods for Bepotastine
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Source(s) |
|---|---|---|---|---|
| RP-HPLC | Bepotastine Besilate | 20-100 µg/mL | 0.9904 | researchgate.net |
| RP-HPLC | Bepotastine Besilate & Benzalkonium Chloride | Not specified | Not specified | researchgate.netinnovareacademics.in |
| UHPLC | Bepotastine Besilate | 2-12 µg/mL | >0.999 | sdiarticle3.comsdiarticle3.com |
| HPTLC | Bepotastine Besilate | 0.5-5 µ g/band | >0.999 | sdiarticle3.comsdiarticle3.com |
| UV-Spectrophotometry | Bepotastine Besilate | 20-120 µg/mL | >0.999 | sdiarticle3.comsdiarticle3.com |
Table 2: Accuracy and Precision Data for Bepotastine Analytical Methods
| Method | Parameter | Findings | Source(s) |
|---|---|---|---|
| RP-HPLC | Accuracy (% Recovery) | 100.09% (for Bepotastine Besilate) | researchgate.netinnovareacademics.in |
| RP-HPLC | Precision (%RSD) | Intra-day and Inter-day %RSD < 2% | researchgate.net |
| UHPLC | Accuracy (% Recovery) | 99.67% to 100.58% | sdiarticle3.com |
| UHPLC | Precision (%RSD) | Intra-day: 0.15-1.84%; Inter-day: 0.19-1.93% | sdiarticle3.com |
| HPTLC | Accuracy (% Recovery) | 99.67% to 100.58% | sdiarticle3.com |
| HPTLC | Precision (%RSD) | Intra-day: 0.15-1.84%; Inter-day: 0.19-1.93% | sdiarticle3.com |
Table 3: LOD & LOQ Data for Bepotastine Analytical Methods
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
|---|---|---|---|
| RP-HPLC | Not specified | Not specified | researchgate.netinnovareacademics.in |
| Spectrofluorimetric | 0.046 µg/mL | Not specified | researchgate.net |
Method Harmonization
Harmonization of analytical procedures refers to the process of creating a common, standardized method that can be used across different laboratories and locations to produce equivalent and comparable results. nih.gov This is particularly important in global pharmaceutical development and manufacturing to ensure consistent product quality regardless of where it is tested. The ICH itself is a prime example of a harmonization effort, bringing together regulatory authorities and the pharmaceutical industry to develop common guidelines. gmp-compliance.org
While specific inter-laboratory comparison studies for this compound are not extensively detailed in the provided search results, the principle of harmonization is foundational. europa.eu When a company develops a drug like this compound for a global market, the analytical methods are typically transferred between research and development, quality control, and manufacturing sites. This transfer process itself is a form of harmonization, requiring the receiving laboratory to verify that it can perform the method with the same level of accuracy and precision as the originating laboratory. edqm.eu This verification is guided by principles outlined in documents from organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the USP. edqm.euusp.org The ultimate goal is to ensure that a validated method performs suitably under the actual conditions of use in any given laboratory, a concept known as being "fit for purpose". ich.orgedqm.eu
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Pharmacophoric Elements in Bepotastine (B66143) Analogues
The therapeutic effect of bepotastine is primarily mediated by its potent and selective antagonism of the histamine (B1213489) H1 receptor. fda.gov The identification of its pharmacophoric elements—the essential structural features required for biological activity—is key to understanding its mechanism of action. While specific SAR studies on a wide range of bepotastine analogues are not extensively published, a pharmacophore model can be deduced from its structure and the known binding site of the H1 receptor.
Bepotastine, with the chemical structure (+)-(S)-4-{4-[(4-Chlorophenyl)(2-pyridyl)methoxy] piperidino} butyric acid monobenzenesulfonate, contains the classical features of an H1 antagonist. fda.gov These include:
A Basic Amine Group: The nitrogen atom within the piperidine (B6355638) ring is protonatable at physiological pH. This positively charged group forms a crucial ionic interaction with a conserved aspartate residue (Asp1073.32) in the transmembrane domain 3 of the H1 receptor. researchgate.netnih.govmdpi.com This interaction is a primary anchor for the ligand in the receptor's binding pocket.
Two Aromatic Moieties: The chlorophenyl and pyridyl rings serve as the two aromatic systems (Ar1 and Ar2) common to H1 antagonists. These rings engage in hydrophobic and aromatic (π-π stacking) interactions with hydrophobic pockets within the receptor. Key amino acid residues involved in these interactions include tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). mdpi.com Molecular modeling studies of the H1 receptor have identified several such residues critical for binding, including Tyr1083.33, Trp4286.48, and Phe4326.52. nih.govnih.gov
A Spacer Group: The methoxy-piperidino-butyric acid chain connects the aromatic features to the basic amine, providing the correct spatial orientation for optimal interaction with the binding site residues. Studies on related piperidine-containing antihistamines, such as rupatadine (B1662895), have shown that the nature and length of such linkers are critical for high-affinity binding. acs.org
A Carboxylic Acid Group: The butyric acid tail is a distinguishing feature of bepotastine. In some second-generation antihistamines, a carboxylic acid moiety can induce slower binding kinetics. acs.org This group can also form additional hydrogen bonds or ionic interactions, potentially enhancing binding affinity and influencing the drug's pharmacokinetic profile, such as its high water solubility and rapid renal excretion. medthority.com
The key pharmacophoric features are summarized in the table below.
Table 1: Key Pharmacophoric Elements of Bepotastine and Interacting H1 Receptor Residues
| Pharmacophoric Feature | Corresponding Bepotastine Moiety | Key Interacting H1 Receptor Residues (from literature) | Type of Interaction |
|---|---|---|---|
| Basic Amine | Piperidine Nitrogen | Asp1073.32 | Ionic Bond |
| Aromatic System 1 | 4-Chlorophenyl Ring | Phe4326.52, Phe4356.55 | π-π Stacking, Hydrophobic |
| Aromatic System 2 | 2-Pyridyl Ring | Tyr1083.33, Trp4286.48 | π-π Stacking, Hydrophobic |
| Linker/Spacer | Methoxy-piperidine backbone | - | Provides correct conformation |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are indispensable tools for elucidating the interactions between a drug and its receptor at an atomic level. nih.gov These methods are used to predict binding affinities, understand SAR, and guide the design of new, more effective drug candidates.
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. A molecular docking study of several second-generation antihistamines, including bepotastine, with the H1 receptor identified crucial interacting residues. nih.gov The study highlighted interactions with key amino acids such as Lys-191, Tyr-108, and the critical Asp-107. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability. While specific MD simulations for the bepotastine-H1 receptor complex are not publicly detailed, simulations of the H1 receptor with its natural ligand, histamine, and other antagonists have characterized the binding site's dynamic nature. researchgate.netnih.gov These studies confirm the stability of interactions with residues like Asp1073.32, Trp4286.48, and Tyr4316.51. nih.gov A separate study performing MD simulations of bepotastine with the retinoic acid receptor beta (RARβ) found that the bepotastine ligand remained stable and equilibrated throughout the simulation, indicating a structurally stable binding mode. nih.gov
Table 2: Summary of a Molecular Docking Study of H1R Antagonists nih.gov
| Compound | Drug Generation | Key Interacting Residues with H1R |
|---|---|---|
| Hydroxyzine | First | Lys-191, Tyr-108, Asp-107, Trp-428, Phe-432 |
| Bepotastine | Second | Lys-191, Asp-107, Thr-194, Phe-432 (Implied) |
| Cetirizine | Second | Lys-191, Tyr-108, Asp-107, Trp-428, Phe-432 |
| Loratadine | Second | Lys-191, Tyr-108, Asp-107, Trp-428, Phe-432 |
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized molecules.
Specific QSAR studies focused on bepotastine analogues are not available in the public domain, likely due to the proprietary nature of drug development research. However, a related pharmacokinetic modeling study was conducted to predict the H1 receptor occupancy (RO) of bepotastine and other antihistamines in the central nervous system. nih.gov This model integrated various physicochemical and pharmacokinetic parameters, such as association/dissociation rate constants with the H1 receptor and transport rates across the blood-brain barrier, to simulate the time course of receptor binding. The simulation accurately predicted the low brain H1RO for bepotastine (around 15%), which correlates with its non-sedative profile. nih.govnih.gov This type of modeling, while not a classical QSAR, represents a quantitative structure-property relationship (QSPR) approach to predict a drug's in vivo behavior based on its structural and chemical properties.
Ligand Docking and Molecular Dynamics Simulations
Rational Design Principles for Modulating Selectivity and Potency
The development of bepotastine is an exemplar of the rational design of second-generation antihistamines. The primary goal was to maximize affinity and selectivity for the peripheral H1 receptor while minimizing off-target effects and penetration into the central nervous system (CNS). smpdb.caudes.edu.co
Key rational design principles evident in bepotastine's structure include:
Enhanced H1 Receptor Selectivity: Bepotastine was designed for high specificity to the H1 receptor, showing negligible affinity for other receptors like adrenergic, dopaminergic, serotonergic, and muscarinic receptors. nih.govhres.ca This high selectivity is crucial for minimizing side effects such as dry mouth or cardiovascular issues.
Minimizing CNS Penetration: First-generation antihistamines cause sedation because they readily cross the blood-brain barrier (BBB). Bepotastine and other second-generation agents were designed to be substrates for efflux transporters at the BBB, such as P-glycoprotein. Furthermore, the presence of the polar carboxylic acid group increases its hydrophilicity, which limits passive diffusion across the lipid-rich BBB. This design results in very low occupancy of brain H1 receptors and thus a non-sedating profile. nih.govnih.gov
Multi-faceted Anti-Allergic Action: Beyond simple H1 antagonism, bepotastine was developed to possess additional anti-inflammatory properties, such as mast cell stabilization and inhibition of eosinophil migration. researchgate.netnih.govijdvl.com This multi-mechanism action provides broader efficacy in treating the complex pathophysiology of allergic reactions.
Studies on related H1 antagonists have provided further principles that can be applied to modulate activity. For example, SAR studies on desloratadine (B1670295) and rupatadine analogues have shown that modifying the size and nature of substituents on the piperidine nitrogen can fine-tune binding affinity and kinetic properties like residence time at the receptor. acs.org Incorporating tricyclic scaffolds can also increase affinity and residence time. acs.org These principles inform the ongoing rational design of future antihistamines with even more desirable therapeutic profiles.
Applications of Bepotastine Tosylate As a Research Probe and Tool
Utilization in In Vitro Mechanistic Studies
Bepotastine (B66143) is extensively used in in vitro models to elucidate the cellular mechanisms underlying allergic responses. nih.govarvojournals.org These studies are fundamental to understanding its multifaceted pharmacological profile, which includes histamine (B1213489) H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration. nih.govfrontiersin.org
In cell-based assays, bepotastine has been shown to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. arvojournals.orgvulcanchem.com For instance, studies using rat peritoneal mast cells (RPMCs) demonstrated that bepotastine significantly reduces histamine release induced by the calcium ionophore A23187. nih.govvulcanchem.comselleckchem.com Pre-incubation with bepotastine at concentrations of 10, 100, and 1000 µM resulted in a concentration-dependent decrease in histamine release, with statistically significant inhibition observed at 1000 µM. vulcanchem.commedchemexpress.com Another study found that bepotastine dose-dependently inhibited human conjunctival mast cell degranulation with an IC50 of 252 µM. arvojournals.org
Bepotastine's effect on eosinophil chemotaxis is another critical area of in vitro investigation. nih.gov Eosinophils are key effector cells in the late-phase allergic reaction, and their recruitment to inflammatory sites is a crucial pathological event. frontiersin.org Research has shown that bepotastine effectively inhibits the chemotaxis of eosinophils. nih.govselleckchem.com Specifically, bepotastine at a concentration of 100 μM dose-dependently inhibits the chemotaxis of guinea pig peritoneal eosinophils induced by leukotriene B4 (LTB4). targetmol.comselleckchem.com This inhibitory action on eosinophil migration is a key component of its anti-inflammatory effects and distinguishes it as a valuable tool for studying allergic inflammation pathways. nih.govijdvl.com
Furthermore, bepotastine has been used to investigate the expression of other inflammatory molecules. For example, at a concentration of 50 µM, it was found to suppress the expression of nerve growth factor (NGF) mRNA in normal human epidermal keratinocytes. medchemexpress.commedchemexpress.com
Interactive Table: In Vitro Effects of Bepotastine
| Cell Type | Assay | Inducer | Bepotastine Concentration | Observed Effect | Citation(s) |
| Rat Peritoneal Mast Cells | Histamine Release | A23187 | 1000 µM | Significant decrease in histamine release | medchemexpress.com, vulcanchem.com, nih.gov, selleckchem.com |
| Human Conjunctival Mast Cells | Degranulation | IgE Challenge | 252 µM (IC50) | Dose-dependent inhibition of degranulation | arvojournals.org |
| Guinea Pig Peritoneal Eosinophils | Chemotaxis | Leukotriene B4 (LTB4) | 100 µM | Dose-dependent inhibition of chemotaxis | selleckchem.com, targetmol.com |
| Normal Human Epidermal Keratinocytes | mRNA Expression | - | 50 µM | Suppression of Nerve Growth Factor (NGF) mRNA | medchemexpress.com, medchemexpress.com |
Application in Specific Animal Models for Pathway Investigation
Animal models are indispensable for studying the integrated physiological effects of bepotastine and for investigating complex allergic pathways in a living organism. frontiersin.org Bepotastine has been evaluated in various animal models of allergic conjunctivitis, scratching behavior, and inflammation, providing crucial in vivo validation of its in vitro activities. nih.govnih.govathmsi.org
In guinea pig models of allergic conjunctivitis, topically administered bepotastine has been shown to significantly inhibit conjunctival vascular hyperpermeability in a dose-dependent manner. nih.gov It also effectively suppresses platelet-activating factor (PAF)-induced eosinophil infiltration into the conjunctival tissue, demonstrating greater efficacy than ketotifen (B1218977) 0.05%. nih.gov These models are essential for understanding how bepotastine mitigates the key signs of ocular allergy. nih.govdovepress.comresearchgate.net
Models of pruritus, or itching, are also widely used to study the effects of bepotastine. medchemexpress.eu In mouse models, oral administration of bepotastine has been shown to inhibit scratching behavior induced by various stimuli. nih.govmedchemexpress.eu For example, bepotastine (3 and 10 mg/kg) effectively inhibited compound 48/80-induced scratching in BALB/c mice. nih.gov It also significantly suppressed scratching behavior in atopic dermatitis model NC/Nga mice. nih.gov These studies often measure both the frequency and duration of scratching, providing quantitative data on the antipruritic effects of the compound. vulcanchem.commedchemexpress.com
Furthermore, bepotastine is utilized in broader inflammation models to explore its anti-inflammatory properties beyond histamine antagonism. ijdvl.comfrontiersin.org In NC/Nga mice, an atopic dermatitis model, oral administration of bepotastine (10 mg/kg) significantly suppressed serum levels of leukotriene B4 (LTB4), a potent inflammatory mediator. vulcanchem.comnih.gov This demonstrates that bepotastine can modulate inflammatory pathways that are not solely dependent on histamine, highlighting its utility in investigating the roles of various mediators in allergic inflammation. nih.gov
Interactive Table: Effects of Bepotastine in Animal Models
| Animal Model | Condition Investigated | Key Finding | Citation(s) |
| Guinea Pig | Allergic Conjunctivitis | Significantly inhibited conjunctival vascular hyperpermeability and PAF-induced eosinophil infiltration. | nih.gov |
| BALB/c Mouse | Compound 48/80-Induced Scratching | Effectively inhibited scratching behavior at doses of 3 and 10 mg/kg. | nih.gov |
| NC/Nga Mouse | Atopic Dermatitis / Scratching Behavior | Significantly inhibited scratching behavior and suppressed serum LTB4 levels. | vulcanchem.com, nih.gov |
Role in Target Validation and Early Drug Discovery Research
Bepotastine's high selectivity for the histamine H1 receptor makes it an excellent tool for target validation in the context of allergic diseases. targetmol.comselleckchem.com By using bepotastine to specifically block H1 receptor activity, researchers can confirm the role of this receptor in various allergic symptoms and inflammatory processes. targetmol.com Its established efficacy in preclinical and clinical settings provides a benchmark against which new potential H1 antagonists can be compared during early drug discovery. researchgate.net
The compound's multi-faceted mechanism of action—combining H1 antagonism with mast cell stabilization and anti-eosinophil effects—allows researchers to probe the relative importance of these different pathways in allergic conditions. drugbank.comnih.govijdvl.com For example, by comparing the effects of bepotastine with a purely H1-antagonistic compound, researchers can dissect the contribution of mast cell degranulation or eosinophil recruitment to a specific allergic phenotype. This is crucial for identifying and validating new therapeutic targets that may offer advantages over simple histamine blockade. researchgate.net
In early drug discovery, bepotastine can be used as a reference compound in screening assays designed to identify new molecules with similar or improved pharmacological profiles. targetmol.com Its well-characterized properties provide a robust positive control for assays measuring H1 receptor binding, mast cell stabilization, or inhibition of inflammatory cell migration. arvojournals.orgselleckchem.com Furthermore, research into different salt forms of bepotastine, such as nicotinate (B505614) and salicylate (B1505791), contributes to the broader understanding of how counterions can influence the physicochemical and pharmacokinetic properties of a drug, which is a key consideration in early formulation development. researchgate.net
Development and Characterization of Advanced Research Formulations
The utility of bepotastine as a research tool extends to the field of drug delivery, where it is used as a model compound for developing and characterizing advanced research formulations. ijper.org These studies aim to improve therapeutic efficacy by modifying the release profile and targeting of the drug. acs.org
One area of focus has been the development of sustained-release formulations to allow for less frequent administration and improved patient compliance. ijper.org For example, researchers have designed gastro-retentive, multilayer tablets of bepotastine besilate. ijper.org These systems combine an immediate-release layer with a sustained-release layer that utilizes floating agents like calcium silicate (B1173343) and release-controlling polymers like Hydroxypropyl Methylcellulose (HPMC). ijper.org Such advanced formulations are characterized in detail, with dissolution profiles being a key measure of performance. aissmscop.com
Lipid-based drug delivery systems, such as lipid cubic systems, have also been investigated for the sustained delivery of antihistamines like bepotastine. acs.org These nanostructured lipid carriers can encapsulate drugs and modify their release, offering potential advantages for topical or systemic delivery. acs.orggoogle.com Characterization of these complex systems involves techniques like small-angle X-ray scattering (SAXS) to determine the lipid mesophase, which is crucial for the formulation's stability and release characteristics. acs.org The development of such novel delivery systems is a key area of pharmaceutical research, with fluorescent probes sometimes used as powerful tools for visualizing drug delivery at a molecular level. mdpi.com
Forced degradation studies are also conducted on bepotastine to understand its stability and identify potential degradation products under various stress conditions (e.g., hydrolytic, oxidative, photolytic). researchgate.net This information is vital for developing stable research and pharmaceutical formulations and is often a required part of the drug development process. researchgate.net
Future Directions and Emerging Research Avenues for Bepotastine Tosylate
Exploration of Novel Molecular Targets and Pathways
While bepotastine (B66143) is well-established as a potent histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer, ongoing research seeks to uncover additional molecular targets and pathways that contribute to its therapeutic effects. nih.govnih.gov This exploration into novel mechanisms could broaden its potential applications and enhance its clinical utility.
A significant area of investigation is the compound's influence on signaling molecules beyond the classical allergic cascade. For instance, research indicates that bepotastine tosylate can suppress the expression of Nerve Growth Factor (NGF). medchemexpress.commedchemexpress.com NGF is a neurotrophin that plays a role in inflammation and pruritus, suggesting that bepotastine's anti-itch effect may be mediated, in part, through this pathway. medchemexpress.commedchemexpress.com Another emerging area of interest is the interaction of bepotastine with Substance P (SP), a neuropeptide implicated in pruritic skin diseases. nih.gov Studies have shown that bepotastine besilate can inhibit SP-induced degranulation of basophils and nitric oxide synthesis in human dermal microvascular endothelial cells, pointing to a novel anti-inflammatory mechanism independent of histamine receptor blockade. nih.gov
Furthermore, in vitro studies suggest that bepotastine can suppress the production of proinflammatory cytokines by keratinocytes, including the inhibition of CD54 expression. tandfonline.com These findings highlight a broader immunomodulatory role for bepotastine beyond its primary anti-allergic functions.
Table 1: Investigated Novel Molecular Targets and Pathways of Bepotastine
| Molecular Target/Pathway | Investigated Effect of Bepotastine | Potential Implication |
| Nerve Growth Factor (NGF) | Suppression of NGF expression. medchemexpress.commedchemexpress.com | Contribution to anti-pruritic effects beyond H1 antagonism. medchemexpress.com |
| Substance P (SP) Pathway | Inhibition of SP-induced basophil degranulation and nitric oxide synthesis. nih.gov | Novel anti-inflammatory and anti-pruritic mechanism. |
| Proinflammatory Cytokines (e.g., IL-5) | Inhibition of biosynthesis in vitro. nih.govdovepress.com | Broader anti-inflammatory action. |
| Adhesion Molecules (e.g., CD54) | Inhibition of expression in keratinocytes. tandfonline.com | Attenuation of inflammatory cell recruitment. |
Investigation into Synergistic Interactions with Other Research Compounds
The potential for this compound to act synergistically with other research compounds is a promising avenue for future therapeutic strategies. Combining agents with complementary mechanisms of action could lead to enhanced efficacy and a broader spectrum of activity.
Preclinical studies have compared the effects of bepotastine with other H1 receptor antagonists. In in vitro and in vivo models of allergic conjunctivitis, bepotastine besilate was found to be more potent than olopatadine (B1677272), ketotifen (B1218977), or levocabastine (B1674950) in reducing vascular hyperpermeability. nih.gov Specifically, bepotastine besilate 1.0% was more effective than ketotifen 0.05% in suppressing platelet-activating factor (PAF)-induced eosinophil infiltration into conjunctival tissue. nih.gov Investigations into the inhibitory effects on histamine release from mast cells and eosinophil chemotaxis also demonstrated that bepotastine and ketotifen were more potent than olopatadine. arvojournals.org
Future research could focus on formally evaluating combination therapies. For example, pairing this compound with a compound that targets a different inflammatory pathway, such as a leukotriene receptor antagonist or a corticosteroid, could offer a multi-pronged approach to managing complex allergic conditions. vulcanchem.com The development of formulations containing bepotastine in combination with other anti-allergic or anti-inflammatory agents is considered a key area for future investigation. vulcanchem.com
Table 2: Comparative Preclinical Efficacy of Bepotastine with Other Antihistamines
| Comparator Compound | Model System | Finding | Reference |
| Olopatadine, Ketotifen, Levocabastine | Guinea Pig Allergic Conjunctivitis Models | Bepotastine besilate was more potent in reducing vascular hyperpermeability. nih.gov | nih.gov |
| Ketotifen | PAF-induced Eosinophil Infiltration (Guinea Pig) | Bepotastine besilate 1.0% was more effective than ketotifen 0.05%. nih.gov | nih.gov |
| Olopatadine, Ketotifen | In vitro Mast Cell Histamine Release & Eosinophil Chemotaxis | Bepotastine and Ketotifen showed more potent inhibition than Olopatadine. arvojournals.org | arvojournals.org |
| Alcaftadine | Retrospective Clinical Study (Allergic Conjunctivitis) | Both were efficacious; Alcaftadine showed statistically significant relief in itching and redness compared to Bepotastine. silae.it | silae.it |
Advancements in Analytical Detection and Characterization Technologies
The development and refinement of analytical methods for the detection and characterization of this compound are crucial for pharmaceutical quality control, pharmacokinetic studies, and the identification of related substances.
Several advanced analytical techniques have been established for the quantification of bepotastine. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated for the estimation of bepotastine besilate in bulk drug and ophthalmic solutions. researchgate.net This method utilizes a C18 column and a mobile phase of methanol (B129727) and phosphate (B84403) buffer, demonstrating linearity and precision. researchgate.net Furthermore, a stability-indicating RP-LC method has been developed to quantify related impurities, which is essential for assessing the stability of the drug substance under various stress conditions like hydrolysis, oxidation, and thermal degradation. derpharmachemica.com
For more sensitive detection, particularly in biological matrices, methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) have been reported for the determination of bepotastine in human plasma. derpharmachemica.com High-performance liquid chromatography is also employed for detecting isomers and other related impurities, ensuring the purity of the final product. google.com These sophisticated analytical tools are fundamental for ongoing research and development, including the investigation of novel formulations and the comparison of different salt forms of bepotastine. vulcanchem.com
Table 3: Analytical Methods for Bepotastine Detection and Characterization
| Analytical Technique | Application | Key Parameters |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Estimation in bulk drug and ophthalmic solutions. researchgate.net | Kromasil C18 column, Methanol:Phosphate buffer mobile phase, UV detection at 259 nm. researchgate.net |
| Stability-Indicating RP-LC | Quantification of related impurities and degradation products. derpharmachemica.com | Mobile phase gradient with phosphate buffer and Acetonitrile (B52724):Methanol:water, UV detection at 225 nm. derpharmachemica.com |
| UPLC-MS/MS | Determination of bepotastine in human plasma. derpharmachemica.com | High sensitivity and specificity for pharmacokinetic studies. |
| High-Performance Liquid Chromatography (HPLC) | Detection of isomers and related impurities. google.com | Used for quality control and ensuring purity. |
Development of Enhanced Preclinical Models for Deeper Mechanistic Insight
To gain a more profound understanding of this compound's mechanisms of action, the development and utilization of sophisticated preclinical models are indispensable. These models are essential for dissecting the complex cellular and molecular events involved in allergic inflammation and for evaluating the multifaceted effects of the compound.
Animal models have been instrumental in characterizing the pharmacological profile of bepotastine. Guinea pig models of allergic conjunctivitis are frequently used to assess the anti-allergic effects of topically administered compounds. nih.govresearchgate.net These models have demonstrated bepotastine's ability to inhibit histamine-induced vascular permeability and platelet-activating factor (PAF)-induced conjunctival eosinophil infiltration. tandfonline.comnih.gov In addition to guinea pigs, rat and murine models of allergic conjunctivitis have been developed, with mice being a preferred species for investigating the immunological basis of the disease due to the availability of gene-knockout models. nih.govresearchgate.net These models often use allergens like ovalbumin or ragweed pollen to induce an allergic response. nih.govcreative-biolabs.com
Beyond in vivo models, in vitro systems provide a controlled environment to study specific cellular responses. For example, rat peritoneal mast cells are used to study the membrane-stabilizing effects of bepotastine, while guinea pig peritoneal eosinophils are used to evaluate its impact on chemotaxis induced by agents like leukotriene B4. nih.govarvojournals.org Future research may involve the use of more complex models, such as human conjunctival mast cell cultures and 3D tissue models, to better mimic the human ocular surface environment. arvojournals.org Additionally, combined models that simultaneously induce allergic responses in the eye, nose, and airways could provide a more holistic understanding of bepotastine's effects in conditions like rhinoconjunctivitis. nih.gov
Table 4: Preclinical Models Used in Bepotastine Research
| Model Type | Species/System | Application | Key Findings/Endpoints |
| In Vivo | |||
| Allergic Conjunctivitis | Guinea Pig | Evaluation of anti-allergic and anti-inflammatory effects. nih.govnih.gov | Inhibition of vascular hyperpermeability, reduction of eosinophil infiltration. nih.gov |
| Allergic Conjunctivitis | Mouse (BALB/c) | Investigation of immunological mechanisms. nih.govfrontiersin.org | Assessment of clinical signs, tear volume, and inflammatory cell recruitment. frontiersin.org |
| Pruritus Model | Mouse | Assessment of anti-scratching behavior. vulcanchem.com | Suppression of scratching frequency and duration. vulcanchem.com |
| In Vitro | |||
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | Evaluation of mast cell stabilizing activity. nih.govarvojournals.org | Inhibition of histamine release. arvojournals.org |
| Eosinophil Chemotaxis | Guinea Pig Peritoneal Eosinophils | Assessment of anti-inflammatory effects. nih.govarvojournals.org | Inhibition of eosinophil migration towards chemoattractants (e.g., LTB4). arvojournals.org |
| Adhesion Molecule Expression | Human Dermal Microvascular Endothelial Cells (HMVECs) | Investigation of effects on inflammatory cell adhesion. nih.gov | Inhibition of adhesion molecule expression. nih.gov |
| Human Conjunctival Mast Cells | Human Cells | Evaluation of mast cell degranulation. arvojournals.org | Dose-dependent inhibition of degranulation. arvojournals.org |
Q & A
Q. What analytical methods are recommended for quantifying Bepotastine Tosylate purity in experimental preparations?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for assessing purity. HPLC with UV detection (e.g., at 254 nm) is preferred for quantifying impurities, while NMR confirms structural integrity. Purity thresholds (>98%) should align with pharmacopeial standards, and batch-specific certificates of analysis must validate homogeneity and stability .
Q. What receptor binding assays are effective for evaluating this compound’s selectivity as an antihistamine?
Radioligand competitive binding assays using H1 receptor-expressing cell lines are critical. Dose-response curves (e.g., IC50 calculations) should compare this compound’s affinity against reference antagonists (e.g., cetirizine). Include negative controls (e.g., non-transfected cells) and validate results with functional assays like histamine-induced cAMP inhibition .
Q. How should researchers validate antibody specificity in immunohistochemical studies of this compound’s tissue distribution?
Use knockout tissue controls to confirm antibody binding absence. Pre-absorption tests (incubating antibodies with excess antigen) and Western blot validation (to confirm target protein size) are essential. Cross-reactivity with structurally similar proteins (e.g., other histamine receptors) must be ruled out .
Q. What are the established pharmacokinetic properties of this compound, and how do they influence preclinical dosing regimens?
Key properties include bioavailability (~70% in rodent models), half-life (4–6 hours), and renal clearance. Pharmacokinetic studies should use LC-MS/MS to measure plasma concentrations over time. Adjust dosing intervals based on species-specific metabolic rates, and account for protein binding (~85%) when calculating free drug levels .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis, and what statistical methods validate consistency?
Implement quality-by-design (QbD) principles to optimize reaction conditions (e.g., temperature, catalyst ratios). Use ANOVA to compare impurity profiles across batches, and apply process analytical technology (PAT) for real-time monitoring. Stability studies (40°C/75% RH for 6 months) under ICH guidelines ensure reproducibility .
Q. What experimental strategies minimize confounding variables when studying this compound’s effects in comorbid allergic-inflammatory models?
Use stratified randomization to allocate subjects with matched baseline biomarkers (e.g., IgE levels). Employ blinded dosing protocols and include sham-treated controls. Multivariate regression models can isolate drug effects from comorbidities (e.g., asthma-induced cytokine fluctuations) .
Q. How should researchers design experiments to resolve contradictions in reported efficacy data between in vitro and in vivo models?
Conduct translational studies using ex vivo systems (e.g., humanized mouse models) to bridge in vitro and in vivo findings. Power analyses should determine sample sizes to detect clinically relevant effect sizes. Meta-analyses of existing data can identify methodological discrepancies (e.g., dosing schedules, endpoint measurements) .
Q. What methodological considerations are critical when assessing this compound’s long-term stability under varying storage conditions?
Accelerated stability testing (25°C/60% RH, 30°C/65% RH) with periodic HPLC analysis quantifies degradation products (e.g., hydrolyzed derivatives). Photostability studies under ICH Q1B guidelines require controlled UV exposure. Use Arrhenius equations to predict shelf-life, but validate with real-time data .
Q. What integrative statistical approaches reconcile conflicting results from transcriptomic and proteomic analyses of this compound’s mechanism?
Apply multi-omics integration tools (e.g., weighted gene co-expression network analysis) to identify concordant pathways. Bayesian hierarchical models can prioritize hypotheses by posterior probabilities. Validate findings with targeted assays (e.g., siRNA knockdown of top candidate genes) .
Q. How do researchers balance ethical and practical constraints in human trials evaluating this compound’s cross-reactivity with other allergens?
Adopt adaptive trial designs with pre-specified stopping rules for adverse events. Use in silico epitope mapping to predict cross-reactivity risks before in vivo testing. Partner with ethics committees to ensure informed consent protocols address potential hypersensitivity reactions .
Methodological Notes
- Data Contradiction Analysis : Systematic reviews with PRISMA guidelines and sensitivity analyses (e.g., excluding low-quality studies) clarify conflicting evidence .
- Experimental Reproducibility : Detailed supplementary materials must include raw data, instrument parameters, and statistical code to enable replication .
- Safety Protocols : Follow SDS guidelines for handling this compound, including PPE (gloves, lab coats) and fume hood use during powder dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
